2-(Chloromethyl)pyrimidin-4-amine

Description

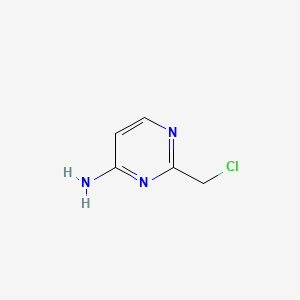

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAQENUKTAOJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612135 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79651-35-7 | |

| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Chloromethyl)pyrimidin-4-amine: Properties, Reactivity, and Applications in Drug Discovery

Introduction

2-(Chloromethyl)pyrimidin-4-amine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure incorporates a pyrimidine ring, a "privileged scaffold" that forms the core of numerous biologically active compounds, including many approved drugs.[1][2][3] The molecule's utility is primarily derived from the reactive chloromethyl group at the 2-position, which serves as a versatile chemical handle for introducing the pyrimidin-4-amine moiety into a wide array of molecular architectures.[1][2] This reactivity makes it an essential building block for constructing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the pursuit of novel therapeutic agents like kinase inhibitors.[2][4]

This guide provides a comprehensive overview of the chemical properties, reactivity profile, synthetic applications, and safety considerations for 2-(Chloromethyl)pyrimidin-4-amine, designed for researchers and scientists engaged in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and analytical methods.

Chemical and Physical Properties

The key physicochemical properties of 2-(Chloromethyl)pyrimidin-4-amine are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(chloromethyl)pyrimidin-4-amine | [5] |

| Synonyms | 4-amino-2-chloromethylpyrimidine, 2-chloromethyl-4-amino-pyrimidine | [6] |

| CAS Number | 79651-35-7 | [6] |

| Molecular Formula | C₅H₆ClN₃ | [5][6] |

| Molecular Weight | 143.57 g/mol | [5][6] |

| Appearance | Solid / Crystalline Solid | [6] |

| Purity | Typically ≥95% - 98% | [6] |

| Monoisotopic Mass | 143.02502 Da | [5] |

Spectroscopic Profile

Detailed, publicly available spectral data for 2-(Chloromethyl)pyrimidin-4-amine is limited. However, its expected spectral characteristics can be predicted based on its structure and by comparison with closely related analogues like 2-(Chloromethyl)pyrimidine hydrochloride.[1][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methylene protons of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will deshield these protons, resulting in downfield chemical shifts. For the analogue 2-(Chloromethyl)pyrimidine hydrochloride in DMSO-d₆, signals are observed around ~9.0 ppm (doublet), ~7.8 ppm (triplet), and ~4.8 ppm (singlet) for the ring and methylene protons, respectively.[7] Similar shifts would be anticipated for 2-(Chloromethyl)pyrimidin-4-amine, with additional signals corresponding to the amine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon of the chloromethyl group is expected to be significantly influenced by the electronegativity of the attached chlorine atom.[7]

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to its molecular weight. Predicted analysis for the [M+H]⁺ adduct shows an m/z of 144.03230.[5] Fragmentation patterns would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic ring and methylene group, C=N and C=C stretching vibrations within the pyrimidine ring, and a C-Cl stretching vibration.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(Chloromethyl)pyrimidin-4-amine is centered on the reactivity of its chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[4] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[4][9] This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]

The general transformation allows for the displacement of the chloride ion by various nucleophiles, including:

-

Amines (Primary and Secondary): To form 2-((amino)methyl)pyrimidine derivatives.[4]

-

Thiols: To generate 2-((thio)methyl)pyrimidine derivatives.[4]

-

Alcohols/Phenols: To produce 2-((alkoxy/phenoxy)methyl)pyrimidine derivatives.[4]

This versatile reactivity enables the facile introduction of the pyrimidin-4-amine scaffold into larger, more complex molecules.

Factors Influencing Reactivity

While highly useful, the reactivity can sometimes be sluggish. Factors to consider include:

-

Solubility: Ensuring all reactants are fully dissolved is crucial. Solvent systems like DMF, acetonitrile, or ethanol are commonly used.[4][9]

-

Basicity: When using the hydrochloride salt form of related pyrimidines, a base (e.g., K₂CO₃, Et₃N, DIPEA) is required to neutralize the HCl and free the pyrimidine base for reaction.[4][9] This is also pertinent for the title compound to scavenge the HCl generated during substitution.

-

Competing Reactions: Under harsh conditions (high temperatures, strong nucleophiles), nucleophilic aromatic substitution (SₙAr) on the pyrimidine ring itself can become a competing pathway, although this is generally less favorable.[9]

Application in Drug Discovery

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Synthesis of Kinase Inhibitors

A primary application of 2-(Chloromethyl)pyrimidin-4-amine and its analogues is in the synthesis of protein kinase inhibitors.[4] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine core effectively mimics the purine ring of ATP, allowing it to bind within the kinase's active site, often interacting with the crucial hinge region.[1]

The ability to use the chloromethyl group to append various functionalities allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in optimizing inhibitor potency and selectivity.[4]

Experimental Protocols

The following is a generalized, self-validating protocol for a typical nucleophilic substitution reaction. Researchers must optimize conditions for their specific nucleophile and substrate.

General Protocol for Reaction with an Amine Nucleophile

-

Reaction Setup: To a solution of 2-(Chloromethyl)pyrimidin-4-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.2 eq.).

-

Nucleophile Addition: Add the desired amine nucleophile (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a temperature between 50-80 °C. The choice of temperature is critical; higher temperatures may lead to decomposition or side reactions.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.[9]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[9]

-

If necessary, perform an aqueous workup by diluting the residue with water and extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.[10]

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired 2-((amino)methyl)pyrimidin-4-amine derivative.[9][10]

Safety and Handling

Proper handling of 2-(Chloromethyl)pyrimidin-4-amine is essential due to its potential hazards. Information is often extrapolated from safety data sheets of structurally similar compounds.

-

Hazard Identification: Compounds in this class are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][12] They may also cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13] Wear appropriate PPE, including:

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[12][13]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[12][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

-

In all cases of exposure, consult a physician immediately.[12][13]

-

References

-

2-Chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet. (2025-08-01). Angene Chemical. Retrieved from [Link]

-

2-(chloromethyl)pyrimidin-4-amine (C5H6ClN3). (n.d.). PubChemLite. Retrieved from [Link]

-

2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

4-Amino-5-(chloromethyl)-2-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Retrieved from [Link]

-

2-((Tert-butyldimethylsilyl)oxy)acetaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). PubMed. Retrieved from [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 2-(chloromethyl)pyrimidin-4-amine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 6. 2-(Chloromethyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 2-(Chloromethyl)pyrimidin-4-amine: A Cornerstone Intermediate in Modern Drug Discovery

Topic: 2-(Chloromethyl)pyrimidin-4-amine CAS Number: 79651-35-7 Audience: Researchers, scientists, and drug development professionals.

Foreword

The pyrimidine scaffold is a quintessential heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases of our DNA and RNA.[1][2] Its inherent "drug-like" properties and synthetic versatility have cemented its status as a privileged structure in the quest for novel therapeutics.[3][4] Within this vast chemical space, 2-(Chloromethyl)pyrimidin-4-amine emerges as a highly valuable and reactive building block. Its bifunctional nature—a nucleophilic-interactive aminopyrimidine core and a reactive electrophilic chloromethyl group—provides a direct and efficient handle for constructing complex molecular architectures, particularly in the domain of targeted therapies like protein kinase inhibitors.[4][5] This guide offers a senior application scientist's perspective on the properties, reactivity, synthesis, and application of this key intermediate, grounding theoretical knowledge in practical, field-proven insights.

Molecular Profile and Physicochemical Properties

2-(Chloromethyl)pyrimidin-4-amine (CAS: 79651-35-7) is a solid organic compound whose structure is foundational to its utility.[6] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the molecule's reactivity, particularly at the 2-position.

Caption: Chemical structure of 2-(Chloromethyl)pyrimidin-4-amine.

A summary of its key properties is provided below. While comprehensive public data on solubility is limited, empirical evidence suggests solubility in polar aprotic solvents like DMF and DMSO, which are commonly used for reactions.[7]

| Property | Value |

| CAS Number | 79651-35-7[8][9] |

| Molecular Formula | C₅H₆ClN₃[6][10] |

| Molecular Weight | 143.57 g/mol [6] |

| Appearance | Solid[6] |

| InChI Key | JWAQENUKTAOJST-UHFFFAOYSA-N[6][10] |

| Purity | Typically ≥98% from commercial suppliers[6] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for structural confirmation and purity assessment. While a comprehensive public database for this specific molecule is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methylene protons (-CH₂Cl) significantly downfield due to the adjacent chlorine and pyrimidine ring, and two doublets or a complex multiplet system for the aromatic protons on the pyrimidine ring, in addition to a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon spectrum will feature five signals corresponding to the five carbon atoms. The methylene carbon (-CH₂Cl) will be distinct, while the four pyrimidine carbons will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1500-1650 cm⁻¹), and a C-Cl stretching band (~600-800 cm⁻¹).

Core Reactivity and Mechanistic Rationale

The primary utility of 2-(Chloromethyl)pyrimidin-4-amine stems from the high reactivity of the chloromethyl group toward nucleophilic substitution.[3]

Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The core reactivity is dominated by an Sₙ2 mechanism at the benzylic-like carbon of the chloromethyl group.[5] The rationale for this heightened reactivity is twofold:

-

Electrophilicity: The electron-withdrawing pyrimidine ring significantly increases the partial positive charge (δ+) on the methylene carbon, making it a prime target for nucleophiles.[5]

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

This reactivity allows for the facile displacement of the chloride by a wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, making it a versatile tool for molecular elaboration.[5]

Caption: Generalized Sₙ2 reaction pathway of 2-(Chloromethyl)pyrimidin-4-amine.

Plausible Synthesis Workflow

While specific proprietary synthesis routes may vary, a plausible and common laboratory-scale synthesis involves the chlorination of a corresponding hydroxymethyl precursor. This approach is a standard transformation in organic chemistry.

Caption: Plausible synthetic workflow for 2-(Chloromethyl)pyrimidin-4-amine.

The choice of chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), depends on the scale, substrate tolerance, and desired workup conditions. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Key Application: Synthesis of Protein Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer.[3][13] The pyrimidine scaffold is a validated pharmacophore that mimics the adenine portion of ATP, enabling it to form critical hydrogen bonds within the kinase hinge region.[2] 2-(Chloromethyl)pyrimidin-4-amine is an ideal starting material for kinase inhibitors for several reasons:

-

Hinge Binding: The 4-amino group can act as a hydrogen bond donor, while one of the ring nitrogens can act as an acceptor, anchoring the molecule in the ATP binding site.

-

Vector for Elaboration: The reactive chloromethyl group provides a synthetic vector pointing out of the hinge-binding region. This allows chemists to attach larger, more complex chemical moieties designed to interact with other regions of the kinase, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[5][13]

Caption: Logic diagram for the application in kinase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized but represent robust, validated methodologies for working with this reagent.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical reaction to synthesize a 2-((dialkylamino)methyl)pyrimidin-4-amine derivative.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(Chloromethyl)pyrimidin-4-amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile, ~0.2 M concentration).

-

Base Addition: Add a suitable non-nucleophilic base (e.g., potassium carbonate [K₂CO₃] or triethylamine [Et₃N], 2.0-2.2 eq.).

-

Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.1-1.2 eq.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Trustworthiness: Continuous monitoring prevents over-running the reaction, which could lead to side products or degradation, ensuring a cleaner crude product.[14]

-

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude residue is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Stability Assessment in Solution

Due to its reactivity, the compound can degrade in solution, especially in the presence of nucleophilic solvents like water or alcohols.[7]

-

Solution Preparation: Prepare a stock solution of 2-(Chloromethyl)pyrimidin-4-amine at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, PBS).

-

Time Zero Analysis: Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial purity and peak area of the parent compound.

-

Incubation: Store aliquots of the solution under desired conditions (e.g., room temperature, 4°C, -20°C).[15]

-

Time Point Analysis: At specified time points (e.g., 1h, 4h, 24h, 48h), re-analyze the aliquots using the same HPLC method.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero measurement. The appearance of new peaks suggests degradation (e.g., the formation of 2-(hydroxymethyl)pyrimidin-4-amine via hydrolysis).[7] This self-validating system ensures that the reagent's integrity is confirmed before its use in sensitive downstream applications.

Safety, Handling, and Storage

2-(Chloromethyl)pyrimidin-4-amine is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.

| Parameter | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield. | [16][17] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | [16][18] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. | [16][17] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [16][17] |

| First Aid (Ingestion/Inhalation) | Move to fresh air. If swallowed, rinse mouth with water (do not induce vomiting). Seek immediate medical attention. | [16][19] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at -20°C is recommended. | [15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [19] |

Conclusion

2-(Chloromethyl)pyrimidin-4-amine is more than just a catalog chemical; it is a potent enabler of innovation in drug discovery. Its well-defined reactivity, centered on the Sₙ2 displacement of its chloromethyl group, combined with the proven pharmacophoric value of the aminopyrimidine core, makes it an indispensable tool for medicinal chemists. Understanding its properties, reactivity, and handling requirements is the first step toward leveraging its full potential in the synthesis of the next generation of targeted therapeutics. By employing the robust protocols and mechanistic insights detailed in this guide, researchers can confidently and effectively integrate this key intermediate into their discovery workflows.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]

-

2-(chloromethyl)pyrimidin-4-amine. (n.d.). career henan chemical co. Retrieved from [Link]

-

Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

-

Cas 79651-35-7,4-Pyrimidinamine, 2-(chloromethyl)- (9CI). (n.d.). lookchem.com. Retrieved from [Link]

-

2-(chloromethyl)pyrimidin-4-amine (C5H6ClN3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Chloromethyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 2-(chloromethyl)pyrimidin-4-amine | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 10. PubChemLite - 2-(chloromethyl)pyrimidin-4-amine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. angenechemical.com [angenechemical.com]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidin-4-amine: Structure, Synthesis, and Application

Executive Summary: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 2-(Chloromethyl)pyrimidin-4-amine is a key bifunctional building block, featuring the biologically significant aminopyrimidine core and a reactive chloromethyl group. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the molecule's reactivity, emphasizing its role as a versatile electrophilic precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

Core Structural Features

2-(Chloromethyl)pyrimidin-4-amine (C₅H₆ClN₃) is characterized by a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with an amine group (-NH₂). The molecule's utility is derived from this distinct arrangement:

-

The Aminopyrimidine Core: This heterocyclic motif is a "privileged structure" in drug discovery, known for its ability to form key hydrogen bonds with biological targets.[1] The amino group at the 4-position is a critical pharmacophoric feature.

-

The Chloromethyl Group: This functional group at the 2-position acts as a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.[3][5] This reactivity is the primary reason for its use as a synthetic intermediate.

A 2D representation of the molecular structure is provided below.

Caption: 2D structure of 2-(Chloromethyl)pyrimidin-4-amine.

Physicochemical Data

A summary of the key physicochemical properties for 2-(Chloromethyl)pyrimidin-4-amine is presented for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [6] |

| Molecular Weight | 143.57 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | ≥98% | [6] |

| InChI Key | JWAQENUKTAOJST-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed protocol for the direct synthesis of 2-(Chloromethyl)pyrimidin-4-amine is not extensively detailed in public literature, a plausible synthetic route can be constructed based on established heterocyclic chemistry principles. The most logical approach involves the chlorination of the corresponding hydroxymethyl precursor, (4-aminopyrimidin-2-yl)methanol.

Plausible Synthetic Workflow

The transformation from the alcohol to the target chloride is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).

Caption: General workflow for the synthesis of 2-(Chloromethyl)pyrimidin-4-amine.

Mechanistic Rationale

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is often preferred for this type of transformation. It reacts with the alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate to form the alkyl chloride is favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

-

Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) is crucial. Protic solvents (like water or alcohols) would react with the highly reactive chlorinating agent, quenching it before it can react with the substrate.

-

Temperature Control: These reactions are often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the alcohol and the chlorinating agent, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Reactivity and Application in Drug Development

The synthetic value of 2-(Chloromethyl)pyrimidin-4-amine is almost entirely derived from the reactivity of its chloromethyl group.[3]

The Chloromethyl Group as an Electrophilic Handle

The primary mode of reaction is bimolecular nucleophilic substitution (Sₙ2).[3][5] The carbon of the -CH₂Cl group is electrophilic, readily undergoing attack by a wide range of nucleophiles.

-

Influence of the Pyrimidine Ring: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.[3][5]

This predictable reactivity allows for the facile introduction of the aminopyrimidine scaffold into more complex molecules. Common nucleophiles used in reactions with this substrate include:

-

Primary and secondary amines

-

Thiols

-

Alcohols and phenols

-

Carbanions

Application in Kinase Inhibitor Synthesis

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors, a critical class of drugs in oncology.[1][4] The pyrimidine core often serves as a scaffold that mimics the adenine of ATP, binding within the enzyme's active site. The 2-position provides a vector for introducing side chains that can form additional interactions to enhance potency and selectivity.

Generalized Protocol for Nucleophilic Substitution:

-

Dissolution: Dissolve 2-(Chloromethyl)pyrimidin-4-amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equivalents) to the mixture. Rationale: If the starting material is a hydrochloride salt, the base is required to neutralize it and free the reactive form. It also scavenges the HCl generated during the substitution reaction.[7]

-

Nucleophile Addition: Add the desired nucleophile (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Isolation: Upon completion, perform an aqueous workup to remove inorganic salts and the solvent. The crude product is then purified, typically by flash column chromatography.

Spectroscopic Characterization: A Self-Validating Protocol

Confirming the structure and purity of 2-(Chloromethyl)pyrimidin-4-amine is essential. The following spectroscopic data serve as a validation checklist.

Proton NMR (¹H NMR)

-

-CH₂- (Chloromethyl): A singlet is expected around δ 4.5-4.8 ppm . The integration of this peak should correspond to two protons. Its singlet nature confirms the absence of adjacent protons.

-

-NH₂ (Amine): A broad singlet may appear in the region of δ 5.0-7.0 ppm . The chemical shift can be variable and concentration-dependent.

-

Pyrimidine Ring Protons: Two doublets are expected for the aromatic protons on the pyrimidine ring, typically in the range of δ 6.5-8.5 ppm .

Carbon NMR (¹³C NMR)

-

-CH₂Cl (Chloromethyl Carbon): A peak is expected around δ 45-50 ppm .

-

Pyrimidine Ring Carbons: Several peaks will be present in the aromatic region (δ 110-165 ppm ), corresponding to the four distinct carbon atoms of the substituted pyrimidine ring.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak [M+H]⁺ would be at m/z 144.0. A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion peak, providing definitive confirmation of the compound's composition.

Handling and Safety Considerations

2-(Chloromethyl)pyrimidin-4-amine, like many reactive alkylating agents, should be handled with care in a well-ventilated fume hood.[8]

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory tract.[9][10] As an alkylating agent, it may have mutagenic properties.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

2-(Chloromethyl)pyrimidin-4-amine is a high-value synthetic intermediate whose molecular structure is ideally suited for applications in medicinal chemistry and drug discovery. Its combination of a biologically relevant aminopyrimidine core and a predictably reactive chloromethyl group provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its structure, reactivity, and proper handling is paramount for its effective and safe utilization in the laboratory.

References

-

2-(Chloromethyl)pyridine. (n.d.). Wikipedia. Retrieved December 16, 2023, from [Link]

-

Safety Data Sheet - 2-Chloro-6-morpholinopyrimidin-4-amine. (2024). Angene Chemical. Retrieved December 16, 2023, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved December 16, 2023, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved December 16, 2023, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Chloromethyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. angenechemical.com [angenechemical.com]

- 11. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

2-(Chloromethyl)pyrimidin-4-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)pyrimidin-4-amine

Authored by: A Senior Application Scientist

Abstract

2-(Chloromethyl)pyrimidin-4-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique bifunctional nature, featuring a reactive chloromethyl group and a nucleophilic aminopyrimidine core, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of a robust and widely employed synthetic pathway to 2-(Chloromethyl)pyrimidin-4-amine. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven experimental protocols, and outline a complete analytical workflow for the unambiguous characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this key synthetic intermediate.

Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. The specific substitution pattern of 2-(Chloromethyl)pyrimidin-4-amine makes it particularly suited for the synthesis of targeted therapies, most notably kinase inhibitors. The chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles such as amines, thiols, and alcohols.[1] This reactivity allows for the facile introduction of various side chains and pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and common synthesis of 2-(Chloromethyl)pyrimidin-4-amine is achieved via the chlorination of its corresponding alcohol precursor, (4-aminopyrimidin-2-yl)methanol. This two-step process is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding chemical transformations.

Sources

Nucleophilic substitution mechanism of 2-(Chloromethyl)pyrimidin-4-amine

An In-Depth Mechanistic Analysis of Nucleophilic Substitution on 2-(Chloromethyl)pyrimidin-4-amine

Executive Summary

Introduction: A Cornerstone of Modern Synthesis

The 2-(Aminomethyl)pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold, forming the core of nucleobases in DNA and RNA.[1] In drug discovery, substituted pyrimidines are integral to a vast array of therapeutic agents. The 2-(aminomethyl)pyrimidine motif, in particular, is a common feature in potent and selective kinase inhibitors, where the pyrimidine core often forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.[2][3] The ability to readily introduce diverse functionalities at the methylene bridge via the reaction discussed herein is a cornerstone of structure-activity relationship (SAR) studies.[2]

The Subject Molecule: 2-(Chloromethyl)pyrimidin-4-amine

The molecule at the heart of our discussion is 2-(chloromethyl)pyrimidin-4-amine. Its structure features a primary alkyl chloride (-CH₂Cl) appended to the C2 position of a 4-aminopyrimidine ring. The primary site of reactivity is the sp³-hybridized carbon of the chloromethyl group, which serves as the electrophilic center for nucleophilic attack.

Electronic Properties and Inherent Reactivity

The π-Deficient Pyrimidine Core

Unlike benzene, the pyrimidine ring is a heteroaromatic system containing two electronegative nitrogen atoms. These atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly reducing the electron density of the ring.[1][4] This property, known as π-deficiency, renders the ring itself less susceptible to electrophilic aromatic substitution but markedly facilitates nucleophilic attack or activates adjacent functional groups.[4][5]

Activation of the C-Cl Bond

The profound electron-withdrawing nature of the pyrimidine ring is the dominant factor governing the reactivity of the 2-(chloromethyl) group. It powerfully enhances the electrophilicity of the methylene carbon, making the C-Cl bond highly polarized and susceptible to cleavage upon attack by a nucleophile.[2] This activation is analogous to that seen in benzylic halides, but is often more pronounced due to the presence of two ring nitrogens.

The Prevailing SN2 Mechanistic Pathway

The nucleophilic substitution reaction of 2-(chloromethyl)pyrimidin-4-amine proceeds via a classic bimolecular (SN2) mechanism. This pathway is defined by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[6][7]

The Concerted Bimolecular Mechanism

The key characteristics of the SN2 mechanism are:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, resulting in a second-order rate law: Rate = k[R-Cl][Nu⁻].[8][9][10]

-

Stereochemistry: The reaction proceeds with a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This leads to an inversion of stereochemical configuration at the reaction center.[6] While the methylene carbon in 2-(chloromethyl)pyrimidin-4-amine is achiral, this geometric constraint is fundamental to the transition state.

-

Transition State: The reaction proceeds through a single, high-energy transition state in which the carbon atom is transiently pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing chloride ion.[6]

Visualizing the SN2 Reaction Pathway

Caption: The SN2 mechanism is a single, concerted process.

Why the SN1 Pathway is Disfavored

An alternative mechanism, SN1, involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[7][9] This pathway is highly unlikely for 2-(chloromethyl)pyrimidin-4-amine for a critical reason:

-

Carbocation Instability: The SN1 mechanism would require the formation of a primary carbocation (R-CH₂⁺). Primary carbocations are notoriously unstable and energetically unfavorable.[11][12] While the adjacent pyrimidine ring can offer some resonance stabilization, it is insufficient to overcome the high energy barrier to formation, especially when the facile SN2 pathway is available. SN1 reactions are the domain of tertiary and, to a lesser extent, secondary substrates that can form relatively stable carbocations.[9]

Key Factors Influencing Reaction Efficacy

Mastery of this reaction requires understanding the variables that control its rate and outcome.

The Nature of the Nucleophile

The rate of an SN2 reaction is highly sensitive to the strength of the nucleophile.[12][13]

-

Strong Nucleophiles: Anions such as thiolates (RS⁻), cyanide (CN⁻), and azide (N₃⁻) are potent nucleophiles and react rapidly. Neutral species with lone pairs, such as primary and secondary amines and thiols, are also excellent nucleophiles for this transformation.[2][14]

-

Weak Nucleophiles: Water, alcohols, and carboxylic acids are generally poor nucleophiles and will react very slowly, if at all, without significant heating or catalysis.

| Nucleophile Type | Example | Relative Reactivity |

| Thiolates | RS⁻ | Very High |

| Amines | R₂NH | High |

| Azide | N₃⁻ | High |

| Alcohols/Water | ROH / H₂O | Very Low |

Caption: A qualitative comparison of nucleophile reactivity in SN2 reactions.

Solvent Effects: The Critical Choice

The choice of solvent is paramount for an efficient SN2 reaction.

-

Polar Aprotic Solvents (Favored): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[11][15] They possess sufficient polarity to dissolve the substrate and nucleophilic salts but lack acidic protons. This means they do not form a tight "solvation shell" around the nucleophile, leaving it free and highly reactive.

-

Polar Protic Solvents (Disfavored): Solvents like water, methanol, and ethanol should generally be avoided. Their acidic protons (O-H) can form strong hydrogen bonds with the nucleophile, creating a bulky solvation shell that sterically hinders its ability to perform the backside attack, thereby slowing the reaction rate significantly.[15]

The Essential Role of a Base

When using a neutral nucleophile that contains a proton (e.g., R-NH₂, R-SH), the reaction liberates hydrochloric acid (HCl). This byproduct can protonate the starting amine or the desired product, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is critical to scavenge the generated acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2][16]

Experimental Validation and Protocols

A robust understanding of a mechanism is built on verifiable experimental evidence.

Kinetic Analysis for Mechanistic Elucidation

Confirming the SN2 mechanism involves demonstrating its second-order kinetics. A standard approach involves monitoring the reaction progress over time under pseudo-first-order conditions.

Protocol: HPLC-Based Kinetic Analysis

-

Stock Solutions: Prepare accurate stock solutions of 2-(chloromethyl)pyrimidin-4-amine, the chosen nucleophile (e.g., morpholine), and an internal standard in a suitable polar aprotic solvent (e.g., Acetonitrile).

-

Reaction Setup: In a thermostatted reaction vessel, combine the solvent and the nucleophile solution. Use a significant excess of the nucleophile (e.g., ≥10 equivalents) relative to the substrate. This ensures the nucleophile concentration remains effectively constant, simplifying the rate law to Rate = k'[R-Cl], where k' = k[Nu].

-

Initiation and Sampling: Initiate the reaction by adding a small, known volume of the substrate stock solution. At timed intervals (t₀, t₁, t₂, ...), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid) to stop the reaction.

-

Analysis: Analyze each quenched sample by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining substrate relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the substrate concentration (ln[R-Cl]) versus time. A linear plot confirms first-order kinetics with respect to the substrate. The slope of this line is equal to -k'.

-

Confirmation: Repeat the experiment with a different excess concentration of the nucleophile. A proportional change in the value of k' will confirm that the reaction is first-order in the nucleophile and therefore second-order overall, consistent with an SN2 mechanism.

General Synthetic Protocol: Amination

This protocol provides a self-validating, field-proven method for the synthesis of a 2-((dialkylamino)methyl)pyrimidin-4-amine derivative.

Protocol: Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine

-

Inert Atmosphere: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)pyrimidin-4-amine (1.0 eq.).

-

Solvent and Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.) as the base, followed by anhydrous N,N-Dimethylformamide (DMF) to form a stirrable slurry (approx. 0.2 M concentration).

-

Nucleophile Addition: Add morpholine (1.2 eq.) to the mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-4 hours).

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure desired product.

Caption: A typical experimental workflow for amination.

Applications in Drug Development

The reliability and predictability of the SN2 reaction on 2-(chloromethyl)pyrimidin-4-amine make it an indispensable tool in discovery chemistry. It allows for the rapid parallel synthesis of large libraries of analogues, where a diverse set of amine or thiol nucleophiles can be introduced to systematically probe the chemical space around the pyrimidine core. This strategy is fundamental to optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Caption: Logical flow from starting material to drug candidate.

Conclusion

The nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine is a robust and high-yielding transformation that proceeds definitively through an SN2 mechanism. The reaction's fidelity is anchored in the electronic activation provided by the π-deficient pyrimidine ring and the inherent instability of the alternative SN1 pathway's primary carbocation intermediate. Optimal results are achieved by pairing strong nucleophiles with polar aprotic solvents and, when necessary, a non-nucleophilic base. This deep mechanistic understanding empowers researchers to leverage 2-(chloromethyl)pyrimidin-4-amine as a versatile and reliable intermediate for the efficient construction of complex molecules with significant therapeutic potential.

References

-

Wikipedia. Pyrimidine. [Link]

-

University of York. 10. Pyrimidines. [Link]

-

Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids: Part A. Springer Science & Business Media. (Relevant principles discussed). [Link]

-

ResearchGate. General reaction of pyrimidine ring. [Link]

-

Chemistry Stack Exchange. SN2 nucleophilic substitution reaction push and pull transition state. [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11082. [Link]

-

Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Singh, B., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

-

Catak, S., et al. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 110(11), 6649-6701. [Link]

-

Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

-

Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(1), 75-81. [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

-

Save My Exams. Nucleophilic Substitution (AQA A Level Chemistry). [Link]

-

Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

-

Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 36(11), 2458-2463. [Link]

-

ResearchGate. Sn1 or Sn2 Reactions: A Guide to Deciding Which Reaction is Occurring. [Link]

-

Mikołajczyk, M., & Perlikowska, W. (2020). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. Molecules, 25(22), 5437. [Link]

-

MDPI. Molecules, Volume 20, Issue 8 (August 2015). [Link]

-

Safin, D. A. (2023). Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. OUCI. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1348. [Link]

-

ResearchGate. STRUCTURE-BASED DESIGN OF NOVEL PYRIMIDINE CARBONITRILES ANALOGS. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Bases [tud.ttu.ee]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. zenodo.org [zenodo.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. savemyexams.com [savemyexams.com]

- 15. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 2-(Chloromethyl)pyrimidin-4-amine: A Core Synthon for Advanced Medicinal Chemistry

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical biological interactions.[1] Among the diverse array of pyrimidine-based building blocks, 2-(chloromethyl)pyrimidin-4-amine stands out as a highly valuable synthon. Its strategic combination of a nucleophilic 4-amino group and an electrophilic 2-chloromethyl site provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of 2-(chloromethyl)pyrimidin-4-amine, detailing its core reactivity, synthetic applications—particularly in the development of kinase inhibitors—and practical, field-tested protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a privileged scaffold in drug discovery, a distinction earned from its prevalence in both endogenous molecules like nucleic acids and a wide range of clinically approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions, making it ideal for targeting the active sites of enzymes. A significant portion of modern therapeutics, especially in oncology, function by targeting protein kinases, and the pyrimidine core has proven exceptionally effective at interacting with the hinge region of the kinase active site.[1][2]

2-(Chloromethyl)pyrimidin-4-amine emerges as a key electrophilic precursor for introducing the 4-aminopyrimidin-2-ylmethyl moiety.[1] The primary mode of reactivity is nucleophilic substitution at the chloromethyl group, allowing for the covalent linkage of the pyrimidine core to a vast array of molecular fragments.[1][2] This direct and reliable reactivity profile makes it an indispensable tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties & Critical Safety Protocols

2-(Chloromethyl)pyrimidin-4-amine is a reactive chemical that demands careful handling to ensure personnel safety and experimental integrity. Adherence to established safety protocols is paramount.

| Property | Value |

| Chemical Name | 2-(Chloromethyl)pyrimidin-4-amine |

| Synonyms | 4-Amino-2-(chloromethyl)pyrimidine |

| CAS Number | 54198-88-8 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Appearance | Off-white to light yellow solid |

Safety & Handling:

-

Hazard Profile: This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[4][5]

-

Handling Procedures: Avoid the formation and inhalation of dust.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge. Do not eat, drink, or smoke in the handling area.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

Core Reactivity and Mechanistic Insights

The synthetic utility of 2-(chloromethyl)pyrimidin-4-amine is dominated by the reactivity of the chloromethyl group.

Primary Reaction Pathway: SN2 Nucleophilic Substitution

The electron-withdrawing character of the adjacent pyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] This involves a backside attack by the nucleophile, leading to a single, concerted step where the carbon-nucleophile bond is formed as the carbon-chlorine bond is broken.

Caption: General SN2 mechanism for nucleophilic substitution.

Causality Behind Reactivity:

-

Inductive Effect: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which polarizes the C-Cl bond of the chloromethyl group, making the carbon atom more electrophilic.

-

Nucleophile Strength: The reaction rate is sensitive to the strength of the nucleophile. Amines, thiols, and alkoxides are all effective nucleophiles for this transformation.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they can solvate the cation but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

Potential Side Reactions: While the SN2 pathway is dominant, chemists must be aware of potential competing reactions, especially under forcing conditions.

-

Nucleophilic Aromatic Substitution (SNAr): Although less favorable, strong nucleophiles at high temperatures could potentially attack the pyrimidine ring itself.[6]

-

Decomposition: The compound may decompose at elevated temperatures. It is advisable to run reactions at the lowest effective temperature and monitor for product formation to avoid prolonged heating.[6]

Synthetic Applications in Drug Discovery

The primary application of 2-(chloromethyl)pyrimidin-4-amine is in the synthesis of biologically active molecules, most notably kinase inhibitors.[2][7]

Application Focus: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Many FDA-approved kinase inhibitors utilize a substituted pyrimidine core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. 2-(chloromethyl)pyrimidin-4-amine provides a direct route to install this key pharmacophore.

Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.

Protocol: General Procedure for N-Alkylation

This protocol describes a self-validating system for the reaction of 2-(chloromethyl)pyrimidin-4-amine with a primary or secondary amine. The use of a base is critical, as the starting material is often supplied as a hydrochloride salt, which deactivates the pyrimidine ring and consumes the nucleophile.[6]

Reagents & Materials:

-

2-(chloromethyl)pyrimidin-4-amine hydrochloride (1.0 eq.)

-

Amine nucleophile (1.1 - 1.5 eq.)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 2.5 eq.)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

-

TLC plates, LC-MS for reaction monitoring

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(chloromethyl)pyrimidin-4-amine hydrochloride (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.2 eq.) to the suspension. Stir at room temperature for 15-30 minutes. Causality: This step is crucial to neutralize the hydrochloride salt, freeing the pyrimidine base and preventing protonation of the nucleophile.[6]

-

Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction to a suitable temperature (typically 50-80 °C). The optimal temperature may require screening to balance reaction rate with potential decomposition.

-

Monitoring (Self-Validation): Monitor the reaction progress periodically by TLC or LC-MS. Check for the consumption of the starting material and the appearance of the desired product spot/peak. This prevents over-running the reaction and minimizes byproduct formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude residue is typically purified by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure product.

Synthesis of the Synthon

While often commercially available, understanding the synthesis of 2-(chloromethyl)pyrimidin-4-amine provides deeper insight. The most common route involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)pyrimidin-4-amine.

Caption: Workflow for the synthesis of 2-(chloromethyl)pyrimidin-4-amine.

Protocol: Chlorination of 2-(Hydroxymethyl)pyrimidin-4-amine

This protocol is adapted from well-established procedures for converting heterocyclic methanols to their corresponding chlorides.[8]

Reagents & Materials:

-

2-(hydroxymethyl)pyrimidin-4-amine (1.0 eq.)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq.)

-

Anhydrous solvent (e.g., Toluene, DCM)

-

Anhydrous Diethyl Ether (for precipitation)

-

Flame-dried, two-necked round-bottom flask with reflux condenser and gas trap

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere, suspend 2-(hydroxymethyl)pyrimidin-4-amine (1.0 eq.) in the anhydrous solvent.

-

Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirred suspension at 0 °C. Causality: A slow, cooled addition is necessary to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-70 °C depending on the solvent) for 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude solid can be triturated with a non-polar solvent like anhydrous diethyl ether to remove impurities, filtered, and dried under vacuum to yield the desired 2-(chloromethyl)pyrimidin-4-amine hydrochloride.

Conclusion and Future Outlook

2-(Chloromethyl)pyrimidin-4-amine is more than just a chemical reagent; it is a strategic building block that enables rapid access to complex molecular scaffolds with proven therapeutic relevance.[1][2] Its predictable SN2 reactivity, coupled with the privileged nature of the 4-aminopyrimidine core, ensures its continued importance in drug discovery, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. A thorough understanding of its reactivity, handling requirements, and synthetic protocols empowers chemists to deploy it effectively, accelerating the journey from concept to clinical candidate.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (Source: National Center for Biotechnology Information, URL: [Link])

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Safety Data Sheet - Angene Chemical. (Source: Angene Chemical, URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(Chloromethyl)pyrimidin-4-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Chloromethyl)pyrimidin-4-amine (CAS No: 79651-35-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis of this key synthetic intermediate. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data with established spectroscopic principles and comparative analysis of analogous structures to provide a robust analytical framework.

Introduction: The Significance of 2-(Chloromethyl)pyrimidin-4-amine

2-(Chloromethyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, a primary amine, and a reactive chloromethyl group. Its molecular formula is C₅H₆ClN₃, with a monoisotopic mass of 143.02502 Da.[1] This trifunctional structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The amine group provides a site for amide bond formation, the pyrimidine ring acts as a core scaffold, and the chloromethyl group is a potent electrophile for nucleophilic substitution reactions.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of 2-(Chloromethyl)pyrimidin-4-amine in any research or development pipeline. This guide provides the foundational knowledge for interpreting its spectroscopic data, ensuring the integrity of subsequent synthetic transformations.

Experimental Methodologies: A Self-Validating Approach

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data. The causality behind key instrumental parameters is explained to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 2-(Chloromethyl)pyrimidin-4-amine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of amine protons, making them more likely to be observed.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse angle to ensure quantitative signal intensity is not saturated.

-

Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery of all protons.

-

Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a minimum of 1024 scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Data Acquisition:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample directly or via an LC system.

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the capillary voltage (typically 3-4 kV) and source temperature to achieve a stable signal.[2]

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum. This is crucial for structural elucidation.

-

Spectroscopic Data Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine is expected to show distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | Doublet | 1H | H6 (pyrimidine ring) | The proton at position 6 is adjacent to a nitrogen atom and coupled to the proton at position 5. |

| ~6.1-6.3 | Doublet | 1H | H5 (pyrimidine ring) | The proton at position 5 is coupled to the proton at position 6. |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ (amine) | Amine protons are often broad and their chemical shift is concentration and solvent dependent. They may exchange with D₂O.[3] |

| ~4.6-4.8 | Singlet | 2H | -CH₂Cl (chloromethyl) | The methylene protons are adjacent to an electronegative chlorine atom and the pyrimidine ring, resulting in a downfield shift. |

Diagram of 2-(Chloromethyl)pyrimidin-4-amine Structure

Caption: Molecular structure of 2-(Chloromethyl)pyrimidin-4-amine.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165-170 | C4 | Carbon attached to the amine group and flanked by nitrogen atoms. |

| ~160-165 | C2 | Carbon attached to the chloromethyl group and flanked by nitrogen atoms. |

| ~158-162 | C6 | Aromatic carbon adjacent to a nitrogen atom. |

| ~100-105 | C5 | Aromatic carbon shielded by the amine group. |

| ~45-50 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400-3250 | N-H stretch | Two bands are expected for the primary amine (asymmetric and symmetric stretching).[4] |

| 3100-3000 | C-H stretch | Aromatic C-H stretching from the pyrimidine ring. |

| ~1650-1580 | N-H bend | Scissoring vibration of the primary amine group.[4] |

| 1600-1400 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| 1335-1250 | C-N stretch | Aromatic amine C-N stretching.[4] |

| ~700-800 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Predicted Mass Spectrum and Fragmentation

In ESI-MS, 2-(Chloromethyl)pyrimidin-4-amine is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 144.03. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 146.03 with about one-third the intensity of the M peak will be a characteristic feature.

Predicted Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion (m/z 144) is likely to proceed through the loss of neutral molecules.

-

Loss of HCl: A common fragmentation pathway for chloromethyl compounds is the loss of hydrogen chloride (HCl, 36 Da), leading to a fragment ion at m/z 108.

-

Loss of CH₂Cl: Cleavage of the chloromethyl radical (•CH₂Cl, 49 Da) could result in a fragment at m/z 95.

Predicted Mass Spectrometry Fragmentation of 2-(Chloromethyl)pyrimidin-4-amine